4-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c1-2-14-8-10-17(11-9-14)27(24,25)23-16-6-3-5-15(13-16)19-22-18-7-4-12-21-20(18)26-19/h3-13,23H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYVVFMRMNXGKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available substances. The general synthetic route includes the following steps:
Formation of Thiazolo[5,4-b]pyridine Core: The thiazolo[5,4-b]pyridine core can be synthesized by annulation of a thiazole ring onto a pyridine derivative.
Introduction of the Phenyl Group: The phenyl group is introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
4-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as phosphoinositide 3-kinase (PI3K). The compound binds to the active site of PI3K, inhibiting its activity and thereby blocking the downstream signaling pathways involved in cell growth, survival, and proliferation . This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Enzymatic Activity Against c-KIT
The thiazolo[5,4-b]pyridine scaffold is well-documented in c-KIT inhibition. Key analogs include:
Key Findings :
- The amide-linked 3-(trifluoromethyl)phenyl group in 6h showed moderate c-KIT inhibition (IC50 = 9.87 µM), attributed to hydrophobic interactions with the kinase pocket .
- Replacing the amide with a urea linker (6j ) abolished activity, emphasizing the critical role of the amide/sulfonamide group in maintaining binding affinity .
- The target compound’s benzenesulfonamide group may offer superior metabolic stability compared to amide analogs, though direct enzymatic data is unavailable.
Selectivity for Other Targets
Thiazolo[5,4-b]pyridine derivatives exhibit target promiscuity. For example:
- GK Activator () : A structurally distinct thiazolo[5,4-b]pyridine derivative ((2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide) acts as a glucokinase (GK) activator. Docking studies revealed H-bond interactions with Arg63, a residue critical for allosteric modulation .
- Comparison : The target compound’s 4-ethylbenzenesulfonamide group lacks the bulky cyclopentyl and piperazine substituents of the GK activator, suggesting divergent target selectivity.
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Sulfonamides (e.g., target compound) are generally more resistant to hydrolysis than amides (e.g., 6h ), suggesting improved in vivo stability .
Biological Activity
4-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 395.5 g/mol
- CAS Number : 863594-54-1
This compound features a thiazolo[5,4-b]pyridine moiety, which is known for its broad spectrum of biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that derivatives of thiazolo[5,4-b]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that compounds similar to 4-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide showed selective cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The most potent derivatives had an IC value as low as 2.32 µg/mL, indicating strong antiproliferative effects .
Table 1: Cytotoxicity of Thiazolo[5,4-b]pyridine Derivatives
| Compound | Cell Line | IC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 ratio increase |
| 4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase |
| 4f | MCF-7 | 10.10 | Apoptotic pathway activation |
The anticancer activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Mechanistic studies have shown that treatment with such compounds leads to:
- Increased Bax/Bcl-2 Ratio : This shift promotes apoptosis by favoring pro-apoptotic over anti-apoptotic signals.
- Activation of Caspases : Enhanced levels of caspase 9 were observed in treated cells, indicating the activation of the intrinsic apoptotic pathway .
Antimicrobial Properties
Preliminary studies suggest that compounds with a similar thiazolo structure possess antimicrobial activity against various pathogens. The sulfonamide group enhances the interaction with bacterial enzymes, potentially leading to effective inhibition.
Anti-inflammatory Effects
Some derivatives have shown promise in reducing inflammation markers in vitro. The structural modifications in the thiazolo[5,4-b]pyridine scaffold are believed to contribute to this activity.
Case Studies
Several case studies have documented the efficacy of thiazolo[5,4-b]pyridine derivatives:
- Study on HepG2 Cells : A derivative exhibited significant cytotoxicity with an IC value of 3.21 µg/mL, demonstrating its potential as an anticancer agent .
- In Vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates compared to controls, indicating that these compounds could be developed into viable therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
